2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitrophenyl group, an oxoethyl group, and an acetylamino-phenylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method starts with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the oxoethyl group through a series of oxidation reactions. The acetylamino-phenylamino group is then introduced via amide formation reactions, often using acetyl chloride and aniline derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The acetylamino-phenylamino group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate
- 2-(3-Nitrophenyl)-2-oxoethyl 4-{[4-(methylamino)phenyl]amino}-4-oxobutanoate
- 2-(3-Nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxopentanoate
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and acetylamino-phenylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H19N3O7 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-acetamidoanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H19N3O7/c1-13(24)21-15-5-7-16(8-6-15)22-19(26)9-10-20(27)30-12-18(25)14-3-2-4-17(11-14)23(28)29/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,26) |
InChI Key |
OTVQVNOZHAMDTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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